molecular formula C11H14N4OS B2602950 N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 1021266-90-9

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2602950
CAS No.: 1021266-90-9
M. Wt: 250.32
InChI Key: XOFRKYHCPCICDF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methoxybenzylamine with a suitable triazole precursor under specific conditions. One common method involves the use of 4-methoxybenzylamine and 3-(methylsulfanyl)-1H-1,2,4-triazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield a variety of substituted triazoles .

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both a methoxyphenyl group and a methylsulfanyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these functional groups can enhance its biological activity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-16-9-5-3-8(4-6-9)7-12-10-13-11(17-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFRKYHCPCICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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